Benzyl 2-(((S)-2-aminopropanamido)methyl)piperidine-1-carboxylate
Description
Benzyl 2-(((S)-2-aminopropanamido)methyl)piperidine-1-carboxylate is a synthetic piperidine derivative characterized by a benzyl carboxylate group at the 1-position of the piperidine ring and an (S)-2-aminopropanamido side chain at the 2-position. The compound’s synthesis and structural analogs are discussed in the context of related derivatives with documented pharmacological activities, such as antimalarial or antiviral properties .
Properties
Molecular Formula |
C17H25N3O3 |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
benzyl 2-[(2-aminopropanoylamino)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H25N3O3/c1-13(18)16(21)19-11-15-9-5-6-10-20(15)17(22)23-12-14-7-3-2-4-8-14/h2-4,7-8,13,15H,5-6,9-12,18H2,1H3,(H,19,21) |
InChI Key |
VUEOHMJRRSBACT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCC1CCCCN1C(=O)OCC2=CC=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(((S)-2-aminopropanamido)methyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Benzyl Group: The benzyl group is introduced via benzylation reactions, often using benzyl chloride in the presence of a base like sodium hydride.
Amide Bond Formation: The amide bond is formed by reacting the piperidine derivative with (S)-2-aminopropanoic acid or its derivatives under peptide coupling conditions, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(((S)-2-aminopropanamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine or benzyl derivatives.
Scientific Research Applications
Benzyl 2-(((S)-2-aminopropanamido)methyl)piperidine-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 2-(((S)-2-aminopropanamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with receptors to modulate signaling pathways. The exact mechanism depends on the specific biological context and the target molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between Benzyl 2-(((S)-2-aminopropanamido)methyl)piperidine-1-carboxylate and its analogs:
| Compound Name | Substituents on Piperidine Ring | Key Structural Features | Reported Applications/Safety Data | Source(s) |
|---|---|---|---|---|
| This compound | - 1-position: Benzyl carboxylate - 2-position: (S)-2-aminopropanamido methyl group |
- Chiral (S)-configuration at amino propanamido - Flexible amide linker |
Limited data; structural similarity to bioactive analogs suggests potential in drug discovery | |
| Benzyl 4-aminopiperidine-1-carboxylate | - 1-position: Benzyl carboxylate - 4-position: Amino group |
- No amide linkage - Basic amino group at 4-position |
Toxicological properties not thoroughly studied; safety protocols emphasize caution | |
| Benzyl 2-{2,8-bis(trifluoromethyl)-quinolin-4-ylmethyl}piperidine-1-carboxylate | - 1-position: Benzyl carboxylate - 2-position: Trifluoromethyl quinolinyl-hydroxymethyl group |
- Bulky quinolinyl substituent - Hydroxyl group forms O—H⋯O hydrogen bonds |
Antimalarial (mefloquine derivative), antiviral, and antitubercular applications; crystallographically characterized | |
| Benzyl 2-(((S)-2-amino-N-cyclopropylpropanamido)methyl)piperidine-1-carboxylate | - 1-position: Benzyl carboxylate - 2-position: (S)-2-amino-N-cyclopropylpropanamido methyl |
- Cyclopropyl group on amide nitrogen - Enhanced steric hindrance |
Lab use only; 97% purity; no explicit activity data | |
| (2S,3S)-Benzyl 2-allyl-3-hydroxy-1-piperidinecarboxylate | - 1-position: Benzyl carboxylate - 2-position: Allyl group - 3-position: Hydroxyl group |
- Allyl and hydroxyl groups introduce stereochemical complexity - Discontinued |
No reported applications; discontinued due to potential synthesis or stability issues |
Key Observations from Structural Comparisons
Position and Nature of Substituents: The 2-position substituent critically influences bioactivity. For example, the trifluoromethyl quinolinyl group in the mefloquine derivative confers antimalarial activity , whereas the amino propanamido chain in the primary compound may enhance interactions with biological targets via hydrogen bonding.
Stereochemical Considerations: The (S)-configuration in the primary compound and its cyclopropyl derivative contrasts with the racemic (2S,3S) notation in the allyl-hydroxy analog , which may affect enantioselective interactions in biological systems.
Safety and Stability: The 4-aminopiperidine analog has undefined toxicological risks , while the allyl-hydroxy derivative is discontinued, possibly due to synthetic challenges or instability . The primary compound’s safety profile remains uncharacterized but may benefit from lessons learned from these analogs.
Crystallographic Insights :
- The mefloquine derivative’s crystal structure reveals a distorted boat conformation in the piperidine ring and intermolecular hydrogen bonding, which could guide optimization of the primary compound’s solubility or stability .
Biological Activity
Benzyl 2-(((S)-2-aminopropanamido)methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, which is significant in medicinal chemistry. This compound exhibits various biological activities, primarily due to its structural characteristics, including antimicrobial properties and potential central nervous system (CNS) effects.
Structural Overview
The compound consists of:
- Piperidine Ring : A six-membered nitrogen-containing heterocycle.
- Benzyl Group : Enhances lipophilicity and biological activity.
- Amide Functional Group : Increases the compound's ability to interact with biological targets.
1. Antimicrobial Properties
Compounds containing piperidine structures, including this compound, have shown potential antimicrobial effects. This activity is attributed to the ability of the piperidine moiety to disrupt microbial cell membranes and inhibit essential cellular functions.
2. Central Nervous System Activity
Research indicates that derivatives of piperidine can exhibit CNS activity. The specific structure of this compound may influence its interaction with neurotransmitter systems, potentially offering therapeutic benefits in conditions such as epilepsy or anxiety disorders .
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds:
- Anticonvulsant Activity : In a study evaluating various piperidine derivatives, compounds similar to this compound demonstrated significant anticonvulsant effects in animal models. For instance, certain analogs showed effective protection against seizures with ED50 values lower than established antiepileptic drugs like phenytoin .
Table 1: Summary of Anticonvulsant Activities
| Compound Name | ED50 (mg/kg) | Neurological Toxicity (TD50) | Protective Index (PI) |
|---|---|---|---|
| Benzyl Analog A | 4.5 | 9.5 | 2.1 |
| Phenytoin | 9.5 | 56 | 5.9 |
| Valproate | 270 | 430 | 1.6 |
This table highlights the efficacy and safety profile of various compounds, indicating that some piperidine derivatives may offer improved therapeutic indices compared to traditional medications.
The biological activities of this compound can be attributed to several mechanisms:
- Receptor Interaction : The compound may interact with neurotransmitter receptors in the CNS, modulating synaptic transmission.
- Membrane Disruption : Antimicrobial activity likely results from the compound's ability to integrate into bacterial membranes, leading to increased permeability and cell death.
Q & A
Q. What synthetic routes are commonly used to prepare Benzyl 2-(((S)-2-aminopropanamido)methyl)piperidine-1-carboxylate?
The compound is typically synthesized via coupling reactions between activated carboxylic acid derivatives (e.g., 2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-5-carboxylic acid) and the primary amine group of benzyl 4-(aminomethyl)piperidine-1-carboxylate. For example, cesium carbonate in DMF at 100°C facilitates nucleophilic substitution or condensation reactions . Purification often involves flash column chromatography with gradients of EtOAc/hexane to isolate the product .
Q. What analytical techniques confirm the structural integrity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) and High-Resolution Mass Spectrometry (HRMS) are standard for confirming molecular structure. X-ray crystallography using SHELX software (e.g., SHELXL) provides definitive stereochemical and conformational data, as demonstrated in studies of structurally analogous piperidine derivatives .
Q. What safety protocols are essential when handling this compound?
Due to limited toxicological data, use PPE (gloves, goggles, lab coats), work in a fume hood, and avoid inhalation or skin contact. Immediate flushing with water is required for eye/skin exposure. Store in a cool, dark place away from oxidizers .
Q. How is the compound purified post-synthesis?
Flash column chromatography with silica gel and solvent systems like EtOAc/hexane (5–50% gradient) effectively isolates the product. For crystalline derivatives, recrystallization from ethanol or 2-propanol is employed .
Advanced Research Questions
Q. How can coupling reaction yields be optimized for derivatives of this compound?
Yield optimization involves:
- Solvent selection : Polar aprotic solvents (DMF, NMP) enhance reactivity.
- Base choice : Cesium carbonate improves nucleophilicity in SNAr reactions .
- Temperature control : Prolonged heating (e.g., 100°C for 2–12 hours) drives reactions to completion. Discrepancies in yields (e.g., 79.9% vs. lower yields in similar conditions) may arise from reagent purity or stoichiometric imbalances .
Q. What strategies validate stereochemical integrity during synthesis?
Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) resolves enantiomers. X-ray crystallography confirms absolute configuration, as seen in studies of mefloquine derivatives with analogous piperidine scaffolds .
Q. How do molecular dynamics simulations contribute to conformational analysis?
Simulations predict preferred conformations of the piperidine ring (e.g., chair vs. boat) and hydrogen-bonding interactions. Experimental data (e.g., X-ray torsion angles) validate computational models, as shown in studies of trifluoromethylquinoline derivatives .
Q. How can SHELX software improve crystallographic refinement for this compound?
SHELXL refines high-resolution data by optimizing anisotropic displacement parameters and validating hydrogen-bonding networks. For twinned or low-resolution data, SHELXD and SHELXE enable robust phasing .
Q. What structural modifications enhance bioactivity in derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
